molecular formula C8H18INO B13757211 Tetrahydrofurfuryltrimethylammonium iodide CAS No. 52303-77-2

Tetrahydrofurfuryltrimethylammonium iodide

Cat. No.: B13757211
CAS No.: 52303-77-2
M. Wt: 271.14 g/mol
InChI Key: YRCOWUJJSXXSAK-UHFFFAOYSA-M
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Description

Tetrahydrofurfuryltrimethylammonium iodide is a quaternary ammonium compound. It is characterized by the presence of a tetrahydrofurfuryl group attached to a trimethylammonium ion, with iodide as the counterion. This compound is known for its applications in various fields, including organic synthesis and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydrofurfuryltrimethylammonium iodide typically involves the reaction of tetrahydrofurfuryl chloride with trimethylamine, followed by the addition of hydroiodic acid. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofurfuryltrimethylammonium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.

    Oxidation and Reduction: The tetrahydrofurfuryl group can be oxidized to form corresponding furfuryl derivatives, while reduction can lead to the formation of more saturated compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as hydroxide or cyanide ions. These reactions typically occur under mild conditions with the use of polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon are common.

Major Products Formed

    Substitution: Various quaternary ammonium salts.

    Oxidation: Furfuryl derivatives.

    Reduction: Saturated tetrahydrofurfuryl compounds.

Scientific Research Applications

Tetrahydrofurfuryltrimethylammonium iodide has several applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.

    Biology: Investigated for its potential effects on cellular processes and membrane permeability.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of tetrahydrofurfuryltrimethylammonium iodide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to increased permeability and potential cell lysis. Additionally, the compound may interact with specific enzymes and receptors, altering their activity and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylammonium iodide: Similar in structure but lacks the tetrahydrofurfuryl group.

    Tetraethylammonium iodide: Contains ethyl groups instead of methyl groups.

    Tetrahydrofurfuryltrimethylammonium bromide: Similar structure but with bromide as the counterion.

Uniqueness

Tetrahydrofurfuryltrimethylammonium iodide is unique due to the presence of the tetrahydrofurfuryl group, which imparts specific chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological systems, making it distinct from other quaternary ammonium compounds.

Properties

CAS No.

52303-77-2

Molecular Formula

C8H18INO

Molecular Weight

271.14 g/mol

IUPAC Name

trimethyl(oxolan-2-ylmethyl)azanium;iodide

InChI

InChI=1S/C8H18NO.HI/c1-9(2,3)7-8-5-4-6-10-8;/h8H,4-7H2,1-3H3;1H/q+1;/p-1

InChI Key

YRCOWUJJSXXSAK-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1CCCO1.[I-]

Origin of Product

United States

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